molecular formula C14H20O2 B091972 1-Adamantyl methacrylate CAS No. 16887-36-8

1-Adamantyl methacrylate

Cat. No. B091972
Key on ui cas rn: 16887-36-8
M. Wt: 220.31 g/mol
InChI Key: MZVABYGYVXBZDP-UHFFFAOYSA-N
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Patent
US06861552B2

Procedure details

200 ml of toluene and 1 g of p-toluenesulfonic acid were added to 70 g of 1-adamantanol and 50 g of methacrylic acid. They were subjected to a reaction with heating and stirring, while water was distilled off using a Dean-Stark trap. The resulting organic phase was washed with water, a 10 mass % aqueous sodium hydrogencarbonate solution and water in this order and distilled to obtain crude 1-adamantyl methacrylate (a crude product) having a purity of 91 mass %.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:19]12([OH:29])[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:27][CH:21]([CH2:22]3)[CH2:20]1)[CH2:26]2.[C:30](O)(=[O:34])[C:31]([CH3:33])=[CH2:32]>O>[C:30]([O:29][C:19]12[CH2:26][CH:25]3[CH2:24][CH:23]([CH2:22][CH:21]([CH2:27]3)[CH2:20]1)[CH2:28]2)(=[O:34])[C:31]([CH3:33])=[CH2:32]

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
70 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
50 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
They were subjected to a reaction
TEMPERATURE
Type
TEMPERATURE
Details
with heating
DISTILLATION
Type
DISTILLATION
Details
was distilled off
WASH
Type
WASH
Details
The resulting organic phase was washed with water
DISTILLATION
Type
DISTILLATION
Details
a 10 mass % aqueous sodium hydrogencarbonate solution and water in this order and distilled

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC12CC3CC(CC(C1)C3)C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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